5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib) is a synthetic, nonpeptide compound that acts as an angiotensin type 1 receptor antagonist. [, ] It belongs to the class of triazolinones, a group of heterocyclic compounds that have shown significant promise in pharmaceutical research. [] Ib has been investigated for its potential use in the treatment of hypertension and other cardiovascular diseases. []
One major metabolic pathway identified for 5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib) is glucuronidation. [] This reaction involves the addition of a glucuronic acid molecule to Ib, resulting in the formation of Ib monoglucuronide, which is identified as the main metabolite. [, ] Other metabolic reactions, such as hydroxylation, have been observed in rats, leading to the formation of dihydroxylated and monohydroxylated metabolites. [] The specific positions of hydroxylation have been identified for these metabolites. []
5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib) acts as a competitive antagonist of the angiotensin II type 1 receptor (AT1 receptor). [, ] By binding to the AT1 receptor, Ib prevents angiotensin II, a potent vasoconstrictor, from binding and activating the receptor. [] This inhibition of angiotensin II signaling leads to vasodilation and a decrease in blood pressure. [] The detailed binding interactions between Ib and the AT1 receptor have been investigated, suggesting the importance of hydrophobic interactions and hydrogen bonding. []
The primary application of 5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichlorophenyl)-3H-1,2,4-triazol-3-one (Ib) explored in the provided papers is its potential as a therapeutic agent for cardiovascular diseases, particularly hypertension. [, , ] Its ability to effectively block the angiotensin II pressor response in rats makes it a promising candidate for further preclinical and clinical development. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1